molecular formula C15H26O3 B7940358 Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate

Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate

Cat. No.: B7940358
M. Wt: 254.36 g/mol
InChI Key: URKPEORPQPCNIQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate (CAS 1490130-27-2) is a specialized β-keto ester with a molecular formula of C15H26O3 and a molecular weight of 254.36 g/mol . This compound is characterized by a bulky 4-tert-butylcyclohexyl substituent, which confers significant steric bulk and lipophilicity, influencing its physical properties and reactivity compared to simpler analogs . It serves as a versatile synthetic intermediate in organic chemistry, pharmaceuticals, agrochemicals, and materials science . The compound can be synthesized via Claisen-type condensation or the reaction of 4-tert-butylcyclohexanone with ethyl oxalyl chloride under basic conditions . In research, β-keto esters of this type are valuable precursors for synthesizing various heterocycles, including pyrazoles and pyrimidines, through cyclocondensation reactions with nucleophiles like amines and hydrazines . Studies on similar structural motifs have indicated potential biological activities, with some derivatives showing promise in scientific research for their inhibitory effects on specific cancer cell lines, such as MCF-7 and MDA-MB-231 . The mechanism of action for such activities is under investigation but may involve interaction with cellular receptors and signaling pathways after enzymatic conversion to active metabolites . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKPEORPQPCNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate typically involves the esterification of 4-tert-butylcyclohexanone with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These processes involve the use of biocatalysts and flow reactors to enhance the efficiency and selectivity of the reaction. The use of continuous-flow biocatalytic processes allows for the production of high-purity products with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the β-keto ester backbone significantly impacts molecular weight, boiling point, and solubility. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Notes
Ethyl 3-(4-biphenyl)-3-oxopropanoate 4-Biphenyl C₁₇H₁₆O₃ 268.31 N/A High lipophilicity; used in materials
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 280.4 Biochemical reagent
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluorophenyl C₁₁H₁₁FO₃ 210.20 N/A Technical-grade applications
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl C₁₁H₁₁NO₅ 237.21 N/A Reactive nitro group; synthesis intermediate
Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate Benzylpiperidinyl C₁₇H₂₃NO₃ 289.37 N/A Potential CNS activity

Key Observations :

  • Bulky substituents (e.g., biphenyl, tert-butylcyclohexyl) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents.
  • Electron-withdrawing groups (e.g., nitro, fluorine) lower electron density at the keto group, altering reactivity in nucleophilic additions .
  • Halogenated derivatives (e.g., 4-fluorophenyl) are common in drug discovery due to improved metabolic stability .

Key Differentiators of Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate

While direct data is absent, inferences can be made:

  • Steric Effects : The tert-butylcyclohexyl group likely enhances thermal stability and reduces crystallization tendencies compared to planar aryl groups.
  • Lipophilicity : Higher logP values than fluorophenyl or methoxyphenyl analogs, favoring blood-brain barrier penetration in drug design.
  • Synthetic Challenges : Bulky substituents may necessitate optimized conditions (e.g., Grubbs catalysts for metathesis ).

Biological Activity

Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-tert-butylcyclohexanone with ethyl acetoacetate under suitable conditions. The resulting product is characterized by its unique structural features, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from L-γ-methyleneglutamic acid amides , including those with similar structural motifs, have demonstrated significant inhibitory effects on various cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that modifications in the ester groups can influence the potency against cancer cells, suggesting a promising avenue for developing anticancer agents based on this compound structure .

Antibacterial Activity

Ethyl derivatives related to 4-tert-butylcyclohexanone have shown notable antibacterial activity. In particular, ethyl (4-tert-butylcyclohexylidene)acetate exhibited strong bacteriostatic effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . This suggests that compounds with similar structural characteristics may also possess antibacterial properties .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the effects of various synthesized esters on glioblastoma and head and neck cancer cell lines, revealing that certain derivatives significantly suppressed tumor growth after 24 to 72 hours of treatment. The findings suggest that these compounds could serve as potential therapeutic agents for cancer treatment .
  • Mechanism of Action : The mechanism behind the anticancer activity was further explored through pharmacokinetic studies. Results indicated moderate brain exposure and effective tissue distribution, which are critical for therapeutic efficacy in treating central nervous system tumors .
  • Antibacterial Mechanism : The antibacterial action appears to be linked to the disruption of bacterial cell wall synthesis or function, although further detailed mechanistic studies are required to elucidate the specific pathways involved .

Data Tables

Compound Activity Type Target Organism/Cell Line Effectiveness
This compoundAnticancerMCF-7, MDA-MB-231Significant growth inhibition
Ethyl (4-tert-butylcyclohexylidene)acetateAntibacterialStaphylococcus aureusStrong bacteriostatic effect
Bromolactone derivativeAntifeedantAlphitobius diaperinusModerate antifeedant activity

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 3-(4-tert-butylcyclohexyl)-3-oxopropanoate, and what are their respective yields?

The compound can be synthesized via Claisen condensation between 4-tert-butylcyclohexanecarbonyl chloride and ethyl malonate under basic conditions (e.g., NaOEt), yielding the β-ketoester. Alternative routes include reactions of acyl chlorides with diethyl malonate derivatives, as demonstrated for similar β-ketoesters (e.g., 40–52% yields in analogous procedures). Optimization of reaction time, temperature, and stoichiometry is critical for maximizing yields .

Advanced: How does the stereochemical configuration of the 4-tert-butylcyclohexyl group influence the compound's reactivity?

The axial vs. equatorial position of the tert-butyl group on the cyclohexane ring significantly impacts steric hindrance and electronic effects. For example, axial tert-butyl groups may hinder nucleophilic attacks at the β-ketoester moiety, necessitating harsher reaction conditions. Computational studies (e.g., DFT) and NMR analysis of diastereomers can elucidate these effects .

Basic: What spectroscopic techniques are effective for characterizing this compound, and what key features should be analyzed?

  • NMR :
    • ¹H NMR : Tert-butyl protons (δ 1.2–1.4 ppm), ester methyl/methylene groups (δ 1.3–4.3 ppm), and ketone-adjacent protons (δ 3.5–3.7 ppm).
    • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), ketone carbonyl (δ 195–205 ppm).
  • IR : Strong absorbance for ester (≈1700 cm⁻¹) and ketone (≈1720 cm⁻¹) groups.
  • MS : Molecular ion peak (M⁺) and fragmentation patterns confirm molecular weight .

Advanced: How can contradictory data on regioselectivity in nucleophilic additions to the β-ketoester be resolved?

Contradictions may arise from competing steric (tert-butyl group) and electronic (keto-enol tautomerism) effects. Strategies include:

  • Solvent polarity studies : Polar aprotic solvents favor enolate formation, altering regioselectivity.
  • Computational modeling : DFT calculations to map transition states and predict dominant pathways.
  • Kinetic vs. thermodynamic control : Varying reaction temperatures to isolate intermediates .

Basic: How does the 4-tert-butylcyclohexyl group affect solubility and purification?

The bulky tert-butyl group increases hydrophobicity , reducing solubility in polar solvents (e.g., water, methanol). Purification via silica gel chromatography typically requires non-polar eluents (e.g., hexane:ethyl acetate = 4:1). Recrystallization in hexane/acetone mixtures may improve purity .

Advanced: How can this compound serve as a precursor for bioactive heterocycles?

The β-ketoester moiety undergoes cyclocondensation with nucleophiles (e.g., amines, hydrazines) to form:

  • Pyrimidinones : React with guanidine in ethanol under reflux (e.g., yields >70% for fluorophenyl analogs).
  • Pyrroles : Via Paal-Knorr synthesis with α-amino ketones.
    Mechanistic studies focus on keto-enol tautomerism facilitating nucleophilic attack .

Basic: What are optimal storage conditions to prevent degradation?

Store under inert atmosphere (N₂/Ar) at 2–8°C to minimize hydrolysis and oxidation. Use amber vials to avoid photodegradation. Stability assessments via TGA/DSC (e.g., decomposition >150°C for similar esters) .

Advanced: How can computational chemistry predict tautomeric behavior in solvents?

DFT calculations (e.g., Gaussian, ORCA) model the keto-enol equilibrium and solvation effects. Parameters include:

  • Solvent dielectric constant (ε) and hydrogen-bonding capacity.
  • Free energy differences between tautomers.
    Experimental validation in ethanol vs. acetic acid aligns with computed solvent stabilization effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.